molecular formula C8H5BrN2O6 B1604726 Methyl 2-bromo-3,5-dinitrobenzoate CAS No. 36749-41-4

Methyl 2-bromo-3,5-dinitrobenzoate

Cat. No.: B1604726
CAS No.: 36749-41-4
M. Wt: 305.04 g/mol
InChI Key: XSJXJYYYTKHXQW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,5-dinitrobenzoate is an organic compound with the molecular formula C8H5BrN2O6 It is a derivative of benzoic acid, featuring bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3,5-dinitrobenzoate can be synthesized through a multi-step process starting from 3,5-dinitrobenzoic acid. The typical synthetic route involves the esterification of 3,5-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3,5-dinitrobenzoate. This intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an appropriate solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Methyl 2-amino-3,5-dinitrobenzoate.

    Ester Hydrolysis: 2-bromo-3,5-dinitrobenzoic acid.

Scientific Research Applications

Methyl 2-bromo-3,5-dinitrobenzoate has several applications in scientific research:

Comparison with Similar Compounds

    Methyl 3,5-dinitrobenzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-3,5-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Ethyl 3,5-dinitrobenzoate: Similar ester but with an ethyl group instead of a methyl group, which can influence its physical properties and reactivity.

Uniqueness: Methyl 2-bromo-3,5-dinitrobenzoate is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

methyl 2-bromo-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXJYYYTKHXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303645
Record name methyl 2-bromo-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36749-41-4
Record name NSC159525
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-bromo-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (20 mL) was slowly added to 2-bromo-5-nitro-benzoic acid methyl ester (20.52 g, 78.91 mmol) with stirring. After a few minutes, fuming nitric acid (20 mL) was added and the mixture was capped and heated at 40° C. for approximately 60 hours at which point the flask was cooled to ambient temperature, carefully opened, and the reaction was poured onto ice water and ethyl acetate. The product was extracted into ethyl acetate and washed twice with H2O, twice with saturated aqueous NaHCO3, brine, dried (Na2SO4), and filtered to afford Intermediate 6(a) (15.64 g, 51.26 mmol) as a cream solid in 65% yield.
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Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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